2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H8Cl2N2O2S and its molecular weight is 303.16. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
- A study on new 2-Amino-5-Aryl- 1,3-thiazole-4-Carboxylic Acid Derivatives, including compounds similar to the specified chemical, revealed their potential for antibacterial applications. These derivatives were synthesized and supported by spectroscopic data, emphasizing their relevance in antibacterial research (Al Dulaimy et al., 2017).
Synthesis and Molecular Structure
- Research on the molecular structure of related thiazole compounds, like 2,4-disubstituted thiazoles, highlighted the effect of intermolecular hydrogen bonds in determining their structural conformations, which is crucial for understanding their scientific applications (Bernès et al., 2002).
Antifungal and Antivirus Activities
- Another study on novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, closely related to the chemical , demonstrated significant fungicidal and antivirus activities. This suggests potential applications in controlling fungi and viruses (Fengyun et al., 2015).
Structural Synthesis for Protein Mimics
- 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, a class including the specified chemical, have been synthesized as building blocks for protein mimics. These compounds are valuable for mimicking protein secondary structures like helices and β-sheets (Mathieu et al., 2015).
Corrosion Inhibition
- Some thiazole and thiadiazole derivatives, closely related to the specified compound, have been studied for their potential in corrosion inhibition of iron. This application is significant in materials science and engineering (Kaya et al., 2016).
Future Directions
Given the lack of information about this specific compound, future research could focus on its synthesis, characterization, and evaluation of its physical, chemical, and biological properties. This could include studies on its potential uses in various fields such as medicine, agriculture, or materials science .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as theHeat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is often implicated in disease states when dysregulated.
Mode of Action
This interaction could potentially alter cellular processes, leading to observable effects at the molecular and cellular levels .
Biochemical Pathways
The interaction with proteins like hsp 90-alpha suggests that it could influence pathways related to cellular stress responses and protein folding .
Result of Action
Its potential interaction with proteins like hsp 90-alpha could lead to changes in cellular processes, potentially influencing cell survival, proliferation, and response to stress .
Properties
IUPAC Name |
2-(2,4-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c1-5-9(10(16)17)18-11(14-5)15-8-3-2-6(12)4-7(8)13/h2-4H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYWLRXGZYJQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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